Triethyl Orthobutyrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646223. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1-triethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3/c1-5-9-10(11-6-2,12-7-3)13-8-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPMZTKUZCNGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327334 | |

| Record name | Triethyl Orthobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24964-76-9 | |

| Record name | Triethyl Orthobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-triethoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Triethyl Orthobutyrate: Synthesis, Properties, and Applications in Modern Chemistry

Introduction: Triethyl orthobutyrate, also known as 1,1,1-triethoxybutane, is a versatile orthoester that serves as a crucial intermediate and reagent in a multitude of organic syntheses. Its unique chemical structure, characterized by a central carbon atom bonded to three ethoxy groups and a propyl chain, imparts valuable reactivity that is exploited in fields ranging from pharmaceutical development to polymer science. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's synthesis, properties, and reaction mechanisms is paramount for leveraging its full potential. This guide provides a comprehensive technical overview, blending foundational chemical principles with practical, field-proven insights into its application.

Section 1: Physicochemical and Spectroscopic Properties

This compound is a colorless liquid, often noted for a pleasant, fruity aroma.[1] A critical property is its sensitivity to moisture; it readily hydrolyzes under acidic conditions, a characteristic that is both a consideration for handling and a cornerstone of its utility in synthesis and drug delivery applications.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24964-76-9 | [1] |

| Molecular Formula | C₁₀H₂₂O₃ | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.880 - 0.885 g/mL at 25 °C | [1] |

| Boiling Point | 63 °C at 10 mmHg | [1] |

| Refractive Index (n²⁰/D) | 1.4040 - 1.4080 | [1] |

| Purity | ≥ 90-99% (GC) | [1][2] |

| Synonyms | 1,1,1-Triethoxybutane, Orthobutyric acid triethyl ester | [1] |

Spectroscopic Characterization: While a dedicated, peer-reviewed spectrum for this compound is not readily available in the searched literature, its spectroscopic characteristics can be reliably predicted based on the analysis of structurally similar orthoesters like triethyl orthoacetate, triethyl orthopropionate, and trimethyl orthobutyrate.[3][4][5][6]

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment and Rationale |

| ¹H NMR | ~3.5 ppm (q, 6H)~1.6 ppm (t, 2H)~1.5 ppm (sextet, 2H)~1.1 ppm (t, 9H)~0.9 ppm (t, 3H) | -O-CH₂-CH₃: Quartet for the methylene of the ethoxy groups.-C-CH₂-CH₂-CH₃: Triplet for the methylene adjacent to the orthoester carbon.-CH₂-CH₂-CH₃: Sextet for the central methylene of the propyl group.-O-CH₂-CH₃: Triplet for the methyl of the ethoxy groups.-CH₂-CH₂-CH₃: Triplet for the terminal methyl of the propyl group. |

| ¹³C NMR | ~115 ppm~58 ppm~38 ppm~18 ppm~15 ppm~14 ppm | C(OR)₃: Quaternary carbon of the orthoester.-O-CH₂-CH₃: Methylene carbons of the ethoxy groups.-C-CH₂-CH₂-CH₃: Methylene carbon of the propyl group adjacent to the orthoester.-CH₂-CH₂-CH₃: Central methylene carbon of the propyl group.-O-CH₂-CH₃: Methyl carbons of the ethoxy groups.-CH₂-CH₂-CH₃: Terminal methyl carbon of the propyl group. |

| IR | ~2975-2870 cm⁻¹~1100-1000 cm⁻¹ | C-H stretch: Strong absorptions from the alkyl groups.C-O stretch: Strong, characteristic absorptions for the ether linkages of the orthoester. |

Section 2: Synthesis of this compound

The most fundamental and widely employed method for the synthesis of orthoesters is the Pinner reaction .[7] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[8] For this compound, this translates to the reaction of butyronitrile with an excess of anhydrous ethanol in the presence of dry hydrogen chloride.[9]

Mechanism of the Pinner Reaction: The causality of the Pinner reaction hinges on the activation of the nitrile by acid. The process is self-validating in that it requires strictly anhydrous conditions; the presence of water would intercept the reactive intermediates to produce esters or amides as side products.[10]

-

Protonation of Nitrile: The nitrogen atom of butyronitrile is protonated by hydrogen chloride, forming a highly electrophilic nitrilium ion.[10]

-

Nucleophilic Attack by Alcohol: A molecule of ethanol attacks the electrophilic carbon of the nitrilium ion.

-

Formation of Pinner Salt: The resulting intermediate is a protonated imino ester, which, in the presence of the chloride counter-ion, forms an imino ester hydrochloride salt, known as a Pinner salt.[9][10]

-

Conversion to Orthoester: The Pinner salt is still highly reactive. In the presence of excess ethanol, it undergoes two further nucleophilic additions, eliminating a molecule of ammonium chloride to yield the final this compound product.[8][9]

Caption: Pinner reaction mechanism for this compound synthesis.

Experimental Protocol: Laboratory Synthesis via Pinner Reaction

-

Self-Validation: This protocol incorporates anhydrous conditions and low temperatures to ensure the stability of the Pinner salt intermediate, preventing undesired hydrolysis and maximizing the yield of the target orthoester.[10][11]

-

System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube (filled with CaCl₂). Maintain the system under an inert atmosphere (e.g., dry nitrogen or argon).

-

Reagent Charging: Charge the flask with anhydrous butyronitrile (1.0 eq) and a significant excess of absolute ethanol (≥ 5.0 eq). Cool the mixture to 0 °C using an ice bath.

-

Acidification: Bubble dry hydrogen chloride gas through the stirred solution. The HCl can be generated by adding concentrated sulfuric acid dropwise to solid sodium chloride or sourced from a cylinder. Maintain the temperature below 10 °C throughout the addition. Continue until the solution is saturated and a precipitate (the Pinner salt) begins to form.

-

Reaction: Seal the flask and allow the mixture to stir at a low temperature (0-5 °C) for 12-24 hours. The progress can be monitored by the disappearance of the nitrile peak in IR spectroscopy.

-

Workup: Once the reaction is complete, add the reaction mixture to a cold, stirred solution of sodium ethoxide in ethanol to neutralize the excess HCl and precipitate ammonium chloride.

-

Isolation: Filter the mixture to remove the inorganic salts. The filtrate contains the crude this compound.

-

Purification: Remove the excess ethanol under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Section 3: Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the reactivity of the orthoester functional group, which can be thought of as a protected form of a carboxylic acid ester.

-

Hydrolysis: In the presence of aqueous acid, this compound hydrolyzes to form ethyl butyrate and two equivalents of ethanol. This acid-lability is the key to its use as a protecting group and in pH-sensitive polymer systems.

-

Johnson-Claisen Rearrangement: This powerful carbon-carbon bond-forming reaction utilizes an allylic alcohol and an orthoester (acting as both reagent and solvent) with a catalytic amount of weak acid (e.g., propionic acid) to produce a γ,δ-unsaturated ester.[12][13] The reaction proceeds through a ketene acetal intermediate, which undergoes a[14][14]-sigmatropic rearrangement.[15] Using this compound allows for the introduction of a butyrate moiety.

Caption: Key chemical transformations of this compound.

Section 4: Applications in Research and Drug Development

This compound is more than a simple synthetic intermediate; it is an enabling tool in complex molecular design and advanced material science.

Organic Synthesis: It serves as a precursor for various functional groups and as a building block in the total synthesis of complex natural products.[1] Its role in the Johnson-Claisen rearrangement, for example, provides a reliable method for stereoselective chain extension.[16]

Drug Development and Delivery: The orthoester linkage is a cornerstone of a class of biodegradable polymers known as poly(ortho esters) (POEs).[14][17] These polymers are particularly valuable for creating drug delivery systems (DDS).[18]

-

Mechanism of Action: POEs are hydrophobic polymers that are stable at physiological pH (7.4) but hydrolyze rapidly under acidic conditions.[19] This allows for the design of drug depots that erode from the surface inward. As the polymer matrix is exposed to the aqueous environment, it slowly hydrolyzes, releasing the entrapped therapeutic agent at a controlled, often zero-order, rate.[17]

-

Causality and Control: The erosion rate can be precisely controlled by incorporating acidic excipients into the polymer matrix. These acids catalyze the hydrolysis of the orthoester linkages only at the polymer-water interface, preventing bulk erosion and ensuring predictable drug release kinetics.[19][20] This makes POEs ideal for long-term, controlled delivery of sensitive drugs, from small molecules to proteins.[17][18]

Caption: Surface erosion mechanism of a poly(ortho ester) drug delivery system.

Section 5: Safety, Handling, and Storage

While this compound is noted for its relatively low toxicity compared to other reagents, proper laboratory practice is essential.[1]

-

Handling: As with many organic ethers and esters, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.

-

Safety: The safety data for analogous orthoesters indicates that they are flammable liquids. Therefore, this compound should be kept away from ignition sources. It may also cause skin and eye irritation.

-

Storage: The primary concern for storage is its moisture sensitivity.[2] It must be stored in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon) in a cool, dry place. Protecting it from light is also recommended.[1]

Conclusion

This compound is a chemical of significant utility, bridging foundational organic synthesis with cutting-edge applications in materials science and pharmaceutical development. Its predictable reactivity, particularly its acid-catalyzed hydrolysis and participation in C-C bond-forming reactions, provides chemists with a reliable and versatile tool. For professionals in drug development, the principles governing its reactivity are directly translated into the design of sophisticated, controlled-release drug delivery systems. A comprehensive grasp of the principles outlined in this guide is essential for any scientist seeking to innovate with this valuable orthoester.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. Trimethyl orthobutyrate(43083-12-1) 13C NMR [m.chemicalbook.com]

- 4. Triethyl orthoacetate(78-39-7) 13C NMR spectrum [chemicalbook.com]

- 5. Triethyl orthoacetate(78-39-7) 1H NMR spectrum [chemicalbook.com]

- 6. Triethyl orthopropionate(115-80-0) 13C NMR [m.chemicalbook.com]

- 7. synarchive.com [synarchive.com]

- 8. Pinner reaction - Wikipedia [en.wikipedia.org]

- 9. Pinner Reaction | NROChemistry [nrochemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. name-reaction.com [name-reaction.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Polyorthoester - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. bioinfopublication.org [bioinfopublication.org]

- 17. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Use of Poly (Ortho Esters) for the Controlled Delivery of Therapeutic Agents | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physical Properties of Triethyl Orthobutyrate

This technical guide offers a comprehensive exploration of the fundamental physical properties of triethyl orthobutyrate for researchers, scientists, and professionals in drug development. This document provides not just essential data but also the underlying scientific principles and detailed experimental methodologies to ensure accuracy and reproducibility in the laboratory.

Introduction to this compound: A Versatile Orthoester

This compound, systematically named 1,1,1-triethoxybutane, is an organic compound classified as an orthoester. Its molecular structure features a central carbon atom bonded to a propyl group and three ethoxy groups. This unique arrangement makes it a valuable reagent in organic synthesis, where it is often employed as a protecting group for carboxylic acids and a precursor in the formation of other organic molecules.[1] In the pharmaceutical and agrochemical sectors, it serves as a key intermediate in the synthesis of complex active ingredients.[2] Its characteristic fruity odor also lends it to applications in the flavor and fragrance industry.[2]

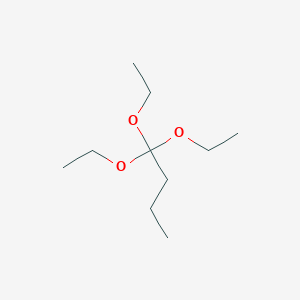

Below is a visualization of the molecular structure of this compound, rendered using Graphviz to illustrate the connectivity of its atoms.

Figure 1: Molecular structure of this compound. This diagram illustrates the central carbon atom bonded to a propyl group and three ethoxy groups.

Core Physical Properties of this compound

A thorough understanding of a compound's physical properties is paramount for its effective use in research and development. The following table summarizes the key physical data for this compound, compiled from reliable chemical data sources.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂O₃ | [2] |

| Molecular Weight | 190.28 g/mol | [2] |

| Boiling Point | 63 °C at 10 mmHg | [2] |

| Melting Point | Not available (n/a) | [3] |

| Density | ~0.88 g/mL at 20-25 °C | [3] |

| Refractive Index (n²⁰/D) | ~1.41 | [3] |

| Flash Point | 58 °C | |

| Solubility | Soluble in organic solvents. | [4] |

Experimental Protocols for Physical Property Determination

To ensure the highest level of scientific integrity, the following section details robust, field-proven protocols for the experimental determination of the key physical properties of this compound.

Boiling Point Determination (Capillary Method)

Rationale: The boiling point is a fundamental physical constant that is highly sensitive to purity. The capillary method is a microscale technique suitable for determining the boiling point of small quantities of a liquid.[5] The principle relies on the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[6]

Experimental Protocol:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into a fusion tube.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the liquid.

-

Apparatus Assembly: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with heating oil or an aluminum block). Heat the bath gently and uniformly.[7]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Identification: Note the temperature at which a rapid and continuous stream of bubbles is observed. This is the boiling point of the liquid at the given atmospheric pressure.[6][7]

Density Determination (Pycnometer Method)

Rationale: Density is a characteristic property that can be used to identify a substance and assess its purity. A pycnometer is a specialized flask that allows for the precise measurement of a liquid's volume, leading to an accurate density determination.

Experimental Protocol:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of known volume.

-

Tare Mass: Accurately weigh the empty pycnometer on an analytical balance.

-

Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to be expelled through the capillary.

-

Temperature Equilibration: Place the filled pycnometer in a thermostatic bath at a specified temperature (e.g., 20 °C) until the liquid reaches thermal equilibrium.[8]

-

Final Mass Measurement: Carefully dry the exterior of the pycnometer and weigh it.

-

Density Calculation: Subtract the tare mass from the final mass to obtain the mass of the liquid. Divide the mass of the liquid by the known volume of the pycnometer to calculate the density.

Refractive Index Determination (Abbe Refractometer)

Rationale: The refractive index is a measure of how light bends as it passes through a substance and is a highly sensitive physical constant. An Abbe refractometer is a common instrument for accurately measuring the refractive index of liquids.[9]

Experimental Protocol:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Prism Preparation: Open the prism assembly of the refractometer and clean the surfaces of both the illuminating and refracting prisms with a suitable solvent (e.g., acetone or ethanol) and a soft tissue.[9]

-

Sample Application: Place a few drops of this compound onto the surface of the refracting prism.

-

Measurement: Close the prisms and allow a moment for the sample to spread and reach thermal equilibrium with the instrument, which is often thermostatted at 20 °C.

-

Reading: Look through the eyepiece and adjust the control to bring the boundary line between the light and dark fields into sharp focus. If color fringes are present, adjust the compensator to remove them. Align the boundary line with the crosshairs in the eyepiece.

-

Data Acquisition: Read the refractive index value from the instrument's scale.[10]

Workflow for Comprehensive Physical Characterization

The logical flow of experiments is crucial for a systematic and efficient characterization of a chemical compound. The following diagram outlines a typical workflow for determining the physical properties of a liquid sample like this compound.

Figure 2: A logical workflow for the physical characterization of this compound.

References

- 1. 原甲酸三乙酯 reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labproinc.com [labproinc.com]

- 4. CAS 24964-76-9: this compound | CymitQuimica [cymitquimica.com]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. davjalandhar.com [davjalandhar.com]

- 10. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

An In-Depth Technical Guide to 1,1,1-Triethoxybutane: Structure, Synthesis, and Synthetic Utility

Abstract: This technical guide provides a comprehensive examination of 1,1,1-triethoxybutane, an aliphatic orthoester of significant interest to researchers in organic synthesis and drug development. The document delineates its core chemical structure, physicochemical properties, and provides a detailed, mechanistically-grounded protocol for its synthesis via the Pinner reaction. A predictive analysis of its spectroscopic characteristics is presented to aid in its identification and quality control. Furthermore, this guide explores the compound's reactivity and versatile applications, particularly as a robust protecting group for carboxylic acids and as a precursor in various carbon-carbon bond-forming reactions. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a laboratory setting.

Molecular Structure and Physicochemical Properties

Nomenclature and Identification

1,1,1-Triethoxybutane, also known by its common name triethyl orthobutyrate, is classified as an orthoester. Orthoesters are compounds featuring a central carbon atom bonded to three alkoxy groups.[1][2] This functional group can be considered a derivative of an unstable orthocarboxylic acid. The unique structural arrangement of 1,1,1-triethoxybutane imparts specific reactivity, making it a valuable reagent in synthetic chemistry.

| Identifier | Value |

| IUPAC Name | 1,1,1-Triethoxybutane |

| Common Name | This compound |

| CAS Number | 24964-76-9[3] |

| Molecular Formula | C₁₀H₂₂O₃[3] |

| Molecular Weight | 190.28 g/mol [4] |

| SMILES | CCCC(OCC)(OCC)OCC[4] |

| InChI Key | KOPMZTKUZCNGFY-UHFFFAOYSA-N[4] |

Structural Analysis

The structure of 1,1,1-triethoxybutane is defined by a central quaternary carbon atom. This carbon is covalently bonded to a propyl group (-CH₂CH₂CH₃) and three identical ethoxy groups (-OCH₂CH₃). The tetrahedral geometry around this central carbon and the presence of electron-donating alkoxy groups are key determinants of its chemical behavior, particularly its stability in basic media and lability under acidic conditions.

Physicochemical Properties

Most aliphatic orthoesters are colorless liquids with distinct odors, and 1,1,1-triethoxybutane is consistent with this trend.[2] They are generally soluble in organic solvents and have very low solubility in water.[2]

| Property | Value | Source |

| Density | ~0.9 g/cm³ | [3] |

| Boiling Point | ~198.9 °C at 760 mmHg | [3] |

| Flash Point | ~67.7 °C | [3] |

| Refractive Index | ~1.418 | [3][5] |

Synthesis and Mechanistic Insights

Primary Synthetic Route: The Pinner Reaction

The most established and reliable method for synthesizing orthoesters is the Pinner reaction.[1] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[6] For the synthesis of 1,1,1-triethoxybutane, the precursors are butyronitrile and an excess of ethanol, with anhydrous hydrogen chloride typically serving as the catalyst.

The causality for this methodological choice is rooted in the reaction mechanism. The strong acid protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic and susceptible to nucleophilic attack by ethanol.[7] The use of excess alcohol is critical as it drives the reaction equilibrium toward the final orthoester product, proceeding through a key intermediate known as a Pinner salt (an imino ester salt).[8][9] Anhydrous conditions are paramount to prevent the premature hydrolysis of the Pinner salt or the final orthoester back to a carboxylic ester.[1][10]

Reaction Mechanism

The Pinner reaction proceeds through a well-defined, multi-step mechanism. The initial formation of the Pinner salt is followed by alcoholysis, where two additional equivalents of alcohol displace the amino group to form the thermodynamically stable orthoester.

Caption: Mechanism of the Pinner Reaction for 1,1,1-Triethoxybutane Synthesis.

Detailed Experimental Protocol: Synthesis of 1,1,1-Triethoxybutane

This protocol is a self-validating system designed for high yield and purity. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent side reactions.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a drying tube.

-

Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous ethanol (≥ 4.0 equivalents) as the solvent and reactant. Cool the flask to 0 °C using an ice bath.

-

Addition of Nitrile: Slowly add butyronitrile (1.0 equivalent) to the cooled ethanol with continuous stirring.

-

Acid Catalyst Introduction: Bubble dry hydrogen chloride (HCl) gas through the solution while maintaining the temperature between 0-5 °C. The causality here is that low temperatures prevent the thermal decomposition of the unstable Pinner salt intermediate.[6] Continue the HCl addition until the solution is saturated (typically 1.1-1.2 equivalents).

-

Reaction: Seal the flask and allow the mixture to stir at 0-5 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours, marked by the disappearance of the nitrile starting material.

-

Workup: Upon completion, carefully quench the reaction by pouring the mixture into a cold, saturated sodium bicarbonate solution to neutralize the excess acid. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure 1,1,1-triethoxybutane.

Spectroscopic Characterization (A Predictive Analysis)

Note: As experimental spectra for 1,1,1-triethoxybutane are not widely published, the following is a theoretical analysis based on its known structure and established principles of spectroscopic interpretation. These predictions serve as a benchmark for quality control.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show five distinct signals corresponding to the chemically non-equivalent protons in the molecule.

-

δ ~0.9 ppm (triplet, 3H): Terminal methyl group (-CH₃) of the butyl chain.

-

δ ~1.2 ppm (triplet, 9H): Methyl groups (-CH₃) of the three ethoxy substituents.

-

δ ~1.5 ppm (sextet, 2H): Methylene group (-CH₂-) adjacent to the terminal methyl of the butyl chain.

-

δ ~1.6 ppm (triplet, 2H): Methylene group (-CH₂-) alpha to the central carbon.

-

δ ~3.4 ppm (quartet, 6H): Methylene groups (-OCH₂-) of the three ethoxy substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display six unique signals.

-

δ ~14 ppm: Terminal methyl carbon of the butyl chain.

-

δ ~15 ppm: Methyl carbons of the ethoxy groups.

-

δ ~18 ppm: Central methylene carbon of the butyl chain.

-

δ ~38 ppm: Methylene carbon of the butyl chain alpha to the central carbon.

-

δ ~58 ppm: Methylene carbons of the ethoxy groups.

-

δ ~115 ppm: The central quaternary carbon, C(OR)₃, shifted significantly downfield due to the three electronegative oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides functional group identification. A key diagnostic feature for a pure sample is the absence of a strong absorption in the carbonyl region (~1700-1750 cm⁻¹).

-

2975-2850 cm⁻¹: Strong C-H stretching vibrations from the alkyl chains.

-

1470-1440 cm⁻¹: C-H bending (scissoring) vibrations.

-

1150-1050 cm⁻¹: A very strong and broad C-O stretching band, characteristic of the ether linkages in the orthoester.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) peak at m/z = 190 may be observed, though it might be weak. The fragmentation pattern is dominated by the loss of alkoxy groups.[11][12][13]

-

m/z = 190: Molecular ion [C₁₀H₂₂O₃]⁺.

-

m/z = 145: Loss of an ethoxy radical (•OCH₂CH₃), leading to a stable dialkoxycarbonium ion [M - 45]⁺. This is often the base peak.

-

m/z = 117: Loss of an ethyl group and an ethoxy group.

-

m/z = 57: Butyl cation [C₄H₉]⁺.

| Data Type | Predicted Key Features |

| ¹H NMR | Signals at ~3.4 (q, 6H), ~1.6 (t, 2H), ~1.5 (sextet, 2H), ~1.2 (t, 9H), ~0.9 (t, 3H) ppm. |

| ¹³C NMR | Signals at ~115, ~58, ~38, ~18, ~15, ~14 ppm. |

| IR (cm⁻¹) | 2975-2850 (C-H stretch), 1150-1050 (strong C-O stretch), Absence of C=O at ~1720. |

| Mass Spec (m/z) | 190 (M⁺), 145 (Base Peak, [M-45]⁺). |

Chemical Reactivity and Applications in Drug Development

The Orthoester as a Carboxylic Acid Protecting Group

One of the principal applications of orthoesters in complex molecule synthesis is as a protecting group for carboxylic acids.[14] They are exceptionally stable towards strong nucleophiles and bases, conditions under which many other protecting groups would fail.[14] However, they are readily cleaved under mild aqueous acidic conditions, regenerating the carboxylic acid.[2][15] This orthogonal reactivity is highly valuable in multi-step synthesis.

The deprotection mechanism is essentially the reverse of orthoester formation, initiated by protonation of an alkoxy oxygen, followed by elimination of an alcohol to form a dialkoxycarbonium ion, which is then attacked by water.[15][16]

Caption: Workflow illustrating the use of an orthoester as a protecting group.

Carbon-Carbon Bond Forming Reactions

-

Bodroux-Chichibabin Aldehyde Synthesis: Orthoesters react with Grignard reagents to form acetals, which upon acidic hydrolysis yield aldehydes.[2][17] This reaction effectively adds one carbon to the Grignard reagent, transforming it into an aldehyde.[18][19] For example, reacting 1,1,1-triethoxybutane with a Grignard reagent (R'-MgBr) would ultimately yield butyraldehyde.

Rearrangement Reactions

-

Johnson-Claisen Rearrangement: This powerful C-C bond-forming reaction involves the rearrangement of an allylic alcohol with an orthoester (like triethyl orthoacetate, a close analog) to produce a γ,δ-unsaturated ester.[20][21][22] The reaction proceeds through a[21][21]-sigmatropic rearrangement of an in situ-formed ketene acetal intermediate.[21][22] This methodology is widely used in natural product synthesis for its high degree of regio- and stereoselectivity.[21][23]

Role in Polymer Chemistry and Drug Delivery

Orthoesters are key monomers in the synthesis of poly(ortho esters) (POEs).[2] These polymers are hydrophobic, biocompatible, and bioerodible, making them excellent candidates for controlled drug delivery systems.[24][25][26] POEs degrade via surface erosion, which allows for a near-constant (zero-order) release of an encapsulated drug, avoiding the initial "burst effect" common with other systems.[26][27] This technology is being actively investigated for applications in ophthalmology, osteoarthritis treatment, and post-surgical pain management.[26][27][28]

Safety, Handling, and Storage

As a flammable organic liquid, 1,1,1-triethoxybutane requires careful handling to mitigate risks.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[29][30] All manipulations should be performed within a chemical fume hood to avoid inhalation of vapors.[30]

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition.[31] Use spark-proof tools and store in a flammables-rated cabinet. In case of fire, use CO₂, dry chemical, or alcohol-resistant foam extinguishers.[32]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which will catalyze its rapid hydrolysis.[30]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area.[30][31] The compound is sensitive to moisture.

Conclusion

1,1,1-Triethoxybutane is a synthetically valuable orthoester characterized by its unique stability profile and versatile reactivity. Its synthesis is reliably achieved through the Pinner reaction, and its structure can be confirmed by a combination of spectroscopic techniques. For researchers and drug development professionals, its most prominent roles are as a robust protecting group for carboxylic acids and as a building block in sophisticated C-C bond formation and polymerization reactions. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the advancement of chemical and pharmaceutical sciences.

References

- 1. Ortho ester - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1,1,1-Triethoxybutane | CAS#:24964-76-9 | Chemsrc [chemsrc.com]

- 4. 1,1,1-Triethoxybutane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,1,1-Triethoxybutane | C10H22O3 | CID 371779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. synarchive.com [synarchive.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]

- 18. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 19. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. bioinfopublication.org [bioinfopublication.org]

- 22. name-reaction.com [name-reaction.com]

- 23. The Orthoester Johnson–Claisen Rearrangement in the Synthesis of Bioactive Molecules, Natural Products, and Synthetic Intermediates – Recent Advances† | Semantic Scholar [semanticscholar.org]

- 24. Therapeutic applications of viscous and injectable poly(ortho esters) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. chimia.ch [chimia.ch]

- 26. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. iovs.arvojournals.org [iovs.arvojournals.org]

- 28. researchgate.net [researchgate.net]

- 29. uwaterloo.ca [uwaterloo.ca]

- 30. fishersci.com [fishersci.com]

- 31. tcichemicals.com [tcichemicals.com]

- 32. datasheets.scbt.com [datasheets.scbt.com]

Orthobutyric acid triethyl ester safety data sheet

An In-Depth Technical Guide to the Safe Handling of Triethyl Orthobutyrate (Orthobutyric Acid Triethyl Ester)

Introduction

This compound, also known by synonyms such as 1,1,1-Triethoxybutane and Orthobutyric acid triethyl ester, is a versatile organic compound frequently utilized by researchers and scientists in various synthetic applications.[1][2] Its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as its use as a solvent, makes it a valuable tool in both academic and industrial laboratories.[1][3] While it is noted for its utility, a comprehensive understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth examination of the safety data associated with this compound. It moves beyond a simple recitation of safety data sheet (SDS) sections to offer a narrative grounded in practical laboratory experience. The focus is on the causality behind safety protocols, empowering researchers to not only follow procedures but to understand the fundamental risks and how to mitigate them effectively.

Section 1: Compound Identification and Physicochemical Profile

Precise identification and knowledge of a compound's physical properties are the foundation of safe handling. This compound is a colorless liquid, often with a characteristic fruity odor.[1][3] Its identity is unequivocally established by its CAS (Chemical Abstracts Service) number, 24964-76-9.[1][2][4]

The causality behind many of the required safety protocols is directly linked to its physicochemical properties. For instance, its relatively low flash point indicates that it can form an ignitable mixture with air at moderately elevated temperatures, mandating strict controls on ignition sources. Its sensitivity to moisture is another critical factor, as hydrolysis can alter the compound's properties and potentially lead to pressure buildup in sealed containers.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 24964-76-9 | [1][2][4] |

| Molecular Formula | C₁₀H₂₂O₃ | [1][2] |

| Molecular Weight | 190.28 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3][4] |

| Boiling Point | 63 °C @ 10 mmHg | [1] |

| Density | ~0.88 g/mL at 25 °C | [1][4] |

| Flash Point | 50 - 58 °C (closed cup) | [5] |

| Refractive Index | ~1.41 | [1][4] |

| Key Sensitivities | Moisture Sensitive | [4][5] |

Section 2: Hazard Analysis and Risk Assessment

A thorough risk assessment requires understanding not just the hazards themselves, but also the routes through which exposure can occur and the potential consequences.

GHS Classification and Key Hazards

According to the Globally Harmonized System (GHS), this compound is classified with the following primary hazards:

-

Flammable Liquid (Category 3) [6]

-

Skin Irritation (Category 2) [6]

-

Serious Eye Irritation (Category 2A) [6]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [6]

The signal word associated with these classifications is "Warning" .[6] The flammability is a direct result of its organic ester structure and volatility. The irritation potential is a common characteristic of many organic solvents and esters which can defat the skin and irritate mucous membranes.

Toxicological Profile: The Knowns and Unknowns

A critical aspect of working with many research chemicals is acknowledging the gaps in toxicological data. While the acute hazards of skin, eye, and respiratory irritation are established, the comprehensive toxicological properties of this compound have not been thoroughly investigated.[5] There is a lack of data regarding chronic exposure, carcinogenicity, mutagenicity, or reproductive toxicity.[5][7] This absence of data is not an indication of safety; rather, it mandates a more cautious approach, treating the substance with a higher degree of respect and ensuring that exposure is minimized at all times.

Primary Routes of Exposure and Health Effects

Understanding the pathways through which a chemical can cause harm is essential for selecting the appropriate controls. The primary risks associated with this compound are direct contact and inhalation.

Figure 1. Primary routes of exposure and associated health effects for this compound.

Section 3: Proactive Safety Protocols: Engineering and Administrative Controls

The most effective safety strategies focus on proactively preventing exposure. This is achieved through a multi-layered approach known as the hierarchy of controls.

The Hierarchy of Controls

For a typical laboratory setting, elimination or substitution may not be feasible. Therefore, the focus shifts to robust engineering controls, followed by administrative procedures and, finally, personal protective equipment (PPE).

Figure 2. The hierarchy of controls, prioritizing engineering and administrative solutions over PPE.

Engineering Controls for Safe Handling

The causality for requiring specific engineering controls is directly tied to the hazards of flammability and inhalation.

-

Ventilation: All manipulations of this compound that could generate aerosols or vapors must be performed in a certified chemical fume hood or with adequate local exhaust ventilation.[8][9][10][11] This is a non-negotiable control to mitigate the risk of respiratory tract irritation.[5][6][12]

-

Ignition Source Control: Due to its classification as a flammable liquid, all sources of ignition must be eliminated from the handling area.[11][12][13] This includes using explosion-proof electrical equipment (stirrers, heating mantles) and ensuring proper grounding and bonding of containers during transfer to prevent the buildup of static electricity, which can provide an ignition spark.[8][9][11][12][13][14]

Standard Operating Procedure (SOP) for Handling

-

Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter and ignition sources. Confirm the location of the nearest safety shower and eyewash station.

-

PPE: Don all required PPE as detailed in Section 4.

-

Weighing/Measuring: For transfers, conduct the operation within the fume hood. Ground metal containers before transferring the liquid. Use only non-sparking tools.[9]

-

Reaction Setup: If used in a reaction, the apparatus should be assembled within the fume hood. Ensure joints are properly sealed. If heating is required, use a heating mantle or oil bath connected to a controller located outside the fume hood.

-

Post-Handling: Tightly close the primary container.[5][9][10][12][14][15] Decontaminate any surfaces that may have been exposed.

-

Waste: All waste materials (contaminated tips, wipes, etc.) must be placed in a designated, labeled hazardous waste container.

Section 4: Personal Protective Equipment (PPE) – The Last Line of Defense

While engineering controls are designed to minimize exposure, PPE is essential to protect against accidental contact.

Selecting the Right PPE

The selection of PPE is dictated by the specific hazards of skin and eye irritation.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or other chemically-resistant gloves. | Inspect gloves for any defects before use. Use proper removal technique to avoid contaminating skin. Dispose of contaminated gloves immediately.[15] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Goggles are required when there is a significant splash hazard. A face shield may be necessary for large-volume transfers.[10][15][16] |

| Skin/Body Protection | Flame-retardant lab coat. | Provides a barrier against splashes and is a critical control due to the compound's flammability.[7][15] |

| Respiratory | NIOSH-approved respirator (if needed). | Required only if engineering controls fail or are not available (e.g., during a large spill response).[9][14][15] |

Protocol for PPE Doffing

The order of PPE removal is critical to prevent self-contamination.

-

Gloves: Remove gloves first, turning them inside out during removal.

-

Lab Coat: Remove the lab coat, folding the contaminated exterior inward.

-

Eye Protection: Remove eye protection last.

-

Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[10][15]

Section 5: Emergency Response Procedures

Preparedness is key to mitigating the impact of an emergency.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Table 3: First Aid Response Protocol

| Exposure Route | Action |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[9][11] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][11][15] |

Accidental Release Protocol

A calm and systematic approach is essential when responding to a spill.

Figure 3. Step-by-step workflow for responding to an accidental release of this compound.

Fire Emergency Protocol

-

Small Fires: For a very small, contained fire (e.g., in a beaker), it may be appropriate to extinguish it using a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[9][14][15]

-

Large Fires: If the fire is large or spreading, do not attempt to fight it.

-

Evacuation: Immediately activate the fire alarm and evacuate the area, closing doors behind you.

-

First Responders: Inform emergency responders of the identity and location of the chemical involved. Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[9][14][15]

Section 6: Storage and Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle.

Long-Term Storage

The goal of proper storage is to maintain the chemical's integrity and prevent accidents.

-

Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[5][9][10][12][14][15]

-

Container: Keep the container tightly closed to prevent moisture contamination and the escape of flammable vapors.[5][9][10][12][14][15] Containers that have been opened must be carefully resealed and kept upright.[5]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.[5]

Waste Management and Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collection: Use a dedicated, clearly labeled, and sealed container for liquid and solid waste.

-

Disposal: Do not dispose of down the drain.[5][8][10][14][15] Arrange for disposal through a licensed professional waste disposal company, adhering to all local, state, and federal regulations.[5][10] Contaminated packaging must be disposed of in the same manner as the unused product.[5]

Conclusion

This compound is a valuable reagent for the synthetic chemist, but its safe use hinges on a proactive and informed approach to risk management. By understanding the causality behind its hazards—its flammability, its irritant properties, and its sensitivity to moisture—researchers can implement robust engineering controls and standard operating procedures. This guide emphasizes that safety is not merely a checklist but a mindset, grounded in a thorough understanding of the materials being handled. Adherence to these principles ensures that scientific discovery can proceed without compromising the health and safety of the professionals driving it.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. CAS 24964-76-9: this compound | CymitQuimica [cymitquimica.com]

- 4. labproinc.com [labproinc.com]

- 5. Trimethyl orthobutyrate - Safety Data Sheet [chemicalbook.com]

- 6. 1,1,1-Triethoxybutane | C10H22O3 | CID 371779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. msds.nipissingu.ca [msds.nipissingu.ca]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. cdn.chemservice.com [cdn.chemservice.com]

- 13. lobachemie.com [lobachemie.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Solubility of Triethyl Orthobutyrate in Organic Solvents

Introduction

Triethyl orthobutyrate (TEOB), systematically named 1,1,1-Triethoxybutane (CAS No: 24964-76-9), is a versatile orthoester recognized for its utility as a solvent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers[1][2]. Its unique molecular structure, featuring a central carbon atom bonded to three ethoxy groups and a butyl chain, imparts specific physicochemical properties that dictate its behavior in solution. For researchers, scientists, and drug development professionals, a thorough understanding of TEOB's solubility profile is paramount for its effective application in chemical reactions, formulation development, and purification processes.

This guide provides an in-depth analysis of the solubility and miscibility of this compound in common organic solvents. We will explore the theoretical principles governing its solubility, present a qualitative assessment based on molecular interactions, and provide a robust, field-proven experimental protocol for miscibility determination. The core focus is not just on the data, but on the underlying chemical principles and practical considerations essential for achieving reliable and reproducible results in the laboratory.

Section 1: Core Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its physical and chemical properties. TEOB is a colorless liquid whose behavior as a solute is governed by its molecular structure and resulting intermolecular forces[1][3].

| Property | Value | Source(s) |

| CAS Number | 24964-76-9 | [1][3] |

| Molecular Formula | C₁₀H₂₂O₃ | [1][2] |

| Molecular Weight | 190.28 g/mol | [1][3] |

| Appearance | Colorless Liquid | [1][3] |

| Density (at 25 °C) | ~0.88 g/mL | [1][3] |

| Boiling Point | 63 °C at 10 mmHg | [1] |

| Refractive Index (n20/D) | ~1.404 - 1.410 | [1][3] |

Structural Insights into Polarity and Reactivity

TEOB's structure is characterized by two distinct regions:

-

A Polar Head: The orthoester group, C(OCH₂CH₃)₃, contains three ether-like linkages. The oxygen atoms create a region of moderate polarity due to their electronegativity, making the molecule capable of acting as a hydrogen bond acceptor.

-

A Nonpolar Tail: The n-butyl group (-CH₂CH₂CH₂CH₃) and the ethyl groups of the ethoxy moieties contribute significant nonpolar, hydrophobic character to the molecule.

This amphipathic nature suggests that TEOB will not be fully miscible with solvents at the extremes of the polarity scale but will exhibit broad compatibility with a wide range of common organic solvents.

Critical Insight: Sensitivity to Moisture and Acid

A crucial characteristic of orthoesters, including TEOB, is their susceptibility to hydrolysis under acidic conditions[4]. The presence of even trace amounts of acid or water can catalyze the decomposition of TEOB into this compound and ethanol, as depicted below. This is not a solubility phenomenon but a chemical reaction that consumes the compound of interest.

Expertise in Practice: This inherent reactivity mandates the use of anhydrous solvents and inert conditions during solubility testing. Any observation of cloudiness or phase separation in an otherwise compatible solvent system could be an indicator of decomposition rather than true immiscibility. Protocols for determining solubility must therefore be self-validating by ensuring the chemical integrity of the solute.[3]

Section 2: Theoretical Principles and Solubility Predictions

The principle of "like dissolves like" is the foundational concept for predicting solubility. This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible.

-

Van der Waals Forces: The alkyl chains in TEOB allow for London dispersion forces, favoring miscibility with nonpolar solvents like alkanes and aromatic hydrocarbons.

-

Dipole-Dipole Interactions: The polar orthoester group facilitates interactions with other polar molecules, such as ketones, esters, and chlorinated solvents.

-

Hydrogen Bonding: While TEOB cannot donate a hydrogen bond, its oxygen atoms can act as hydrogen bond acceptors, allowing for favorable interactions with protic solvents like alcohols. However, its large nonpolar component limits its miscibility with highly cohesive, hydrogen-bonded networks like water[5].

Based on these principles, we can predict the miscibility of TEOB across various solvent classes.

Section 3: Qualitative Miscibility Profile of this compound

| Solvent Class | Example Solvent | Predicted Miscibility | Rationale for Interaction |

| Alcohols | Ethanol, Isopropanol | Miscible | Hydrogen bond acceptance and dipole-dipole interactions overcome the nonpolar character.[4] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Strong dipole-dipole and van der Waals interactions between similar functional groups.[4][6] |

| Hydrocarbons | Hexane, Toluene | Miscible | Dominated by favorable van der Waals forces between the alkyl groups.[6] |

| Esters | Ethyl Acetate | Miscible | Similar polarity and capacity for dipole-dipole interactions.[4] |

| Ketones | Acetone | Miscible | Strong dipole-dipole interactions between the polar orthoester and carbonyl groups. |

| Chlorinated | Dichloromethane, Chloroform | Miscible | Favorable dipole-dipole and dispersion forces.[4] |

| Highly Polar Protic | Water | Immiscible | The large hydrophobic portion of TEOB disrupts the strong hydrogen-bonding network of water.[5] |

Section 4: Experimental Protocol for Miscibility Determination

This protocol provides a robust, visual method for determining the miscibility of TEOB. The primary experimental choice is the stringent use of anhydrous solvents to prevent acid-catalyzed hydrolysis, ensuring the validity of the observation.

Objective

To visually determine if this compound is miscible, partially miscible, or immiscible in a selected organic solvent at a 1:1 volume ratio at ambient temperature.

Materials and Equipment

-

This compound (≥98% purity)

-

Anhydrous organic solvent of interest (e.g., anhydrous ethanol, hexane, etc.)

-

5 mL graduated glass pipettes or calibrated micropipettes

-

Clean, dry 10 mL glass test tubes or vials with caps

-

Vortex mixer

-

Contrasting background (e.g., black card)

Step-by-Step Methodology

-

Preparation: Ensure all glassware is scrupulously clean and dried in an oven (e.g., at 120 °C for 2 hours) and cooled in a desiccator before use.

-

Solvent Addition: Using a clean, dry pipette, transfer 2.0 mL of the anhydrous organic solvent into a labeled test tube.

-

Solute Addition: Using a separate clean, dry pipette, add 2.0 mL of this compound to the same test tube.

-

Mixing: Securely cap the test tube and vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

-

Observation: Allow the test tube to stand undisturbed for 5-10 minutes. View the tube against a contrasting background to observe the state of the mixture.

-

Data Interpretation:

-

Miscible: The mixture remains a single, clear, and uniform liquid phase with no visible interface or turbidity.

-

Immiscible: Two distinct liquid layers are clearly visible. The relative position of the layers will depend on the densities of TEOB (~0.88 g/mL) and the solvent.

-

Partially Miscible: The mixture appears cloudy or turbid (emulsion), or it initially forms a single phase that separates into two layers upon standing.

-

Experimental Workflow Diagram

Caption: Workflow for determining TEOB miscibility.

Conclusion

This compound is a moderately polar compound that demonstrates broad miscibility with most common organic solvents, including alcohols, ethers, hydrocarbons, esters, and chlorinated solvents. Its solubility is driven by a combination of van der Waals forces and dipole-dipole interactions. Conversely, it is immiscible with water due to its significant hydrophobic character, which cannot overcome water's highly cohesive hydrogen-bonding network.

The most critical factor for any professional working with TEOB is its sensitivity to moisture and acid, which leads to decomposition. This chemical instability underscores the necessity of using anhydrous solvents and inert conditions when conducting solubility studies or employing TEOB in reactions to ensure that observations are accurate and results are reproducible. The protocols and principles outlined in this guide provide a reliable framework for successfully handling and utilizing this compound in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 24964-76-9: this compound | CymitQuimica [cymitquimica.com]

- 3. labproinc.com [labproinc.com]

- 4. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Triethyl Orthoacetate or 1,1,1-triethoxyethane Manufacturers, SDS [mubychem.com]

A Comprehensive Technical Guide to the Stability and Storage of Triethyl Orthobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility and Challenges of Triethyl Orthobutyrate

This compound (TEOB), also known as 1,1,1-triethoxybutane, is a valuable orthoester in organic synthesis and the formulation of advanced materials.[1] Its utility spans from serving as a precursor in the synthesis of pharmaceuticals and agrochemicals to acting as a solvent and plasticizer in coatings and adhesives.[1] The unique reactivity of the orthoester functional group, however, presents distinct challenges regarding its stability and long-term storage. This guide provides an in-depth technical overview of the factors governing the stability of this compound, recommended storage and handling protocols, and methodologies for assessing its purity and degradation, ensuring its optimal performance in research and development applications.

Chemical Stability and Decomposition Pathways

The stability of this compound is primarily dictated by its susceptibility to hydrolysis, particularly under acidic conditions. It is also sensitive to thermal stress, although this is a less common concern under standard storage conditions.

Hydrolytic Instability: The Predominant Degradation Pathway

Orthoesters are highly sensitive to moisture and readily undergo acid-catalyzed hydrolysis to yield an ester and an alcohol.[2][3] In the case of this compound, the primary degradation products are ethyl butyrate and ethanol.

The generally accepted mechanism for the acid-catalyzed hydrolysis of orthoesters is a three-step process:

-

Protonation of an alkoxy oxygen: The reaction is initiated by the protonation of one of the ethoxy groups by an acid catalyst (H₃O⁺).

-

Formation of a carboxonium ion: The protonated intermediate eliminates a molecule of ethanol to form a resonance-stabilized dialkoxycarboxonium ion. This step is typically the rate-determining step in the hydrolysis of orthoesters.

-

Nucleophilic attack by water and subsequent decomposition: A water molecule attacks the electrophilic carbon of the carboxonium ion, leading to a hemiorthoester intermediate. This intermediate rapidly decomposes to the final products: ethyl butyrate and two additional molecules of ethanol.

Caption: Acid-catalyzed hydrolysis of this compound.

The rate of hydrolysis is significantly influenced by pH. While stable under neutral and alkaline conditions, the degradation of orthoesters is rapid in even mildly acidic environments. The presence of ambient moisture is sufficient to initiate hydrolysis, especially if acidic impurities are present.

Thermal Decomposition

In the gas phase and at elevated temperatures (typically above 300°C), this compound can undergo unimolecular elimination reactions. These reactions proceed through a four-membered cyclic transition state to yield different decomposition products than hydrolysis, such as ketene acetals and ethanol. However, for the practical purposes of storage and handling in a laboratory or manufacturing setting, thermal decomposition is a less immediate concern than hydrolytic degradation.

Recommended Storage and Handling Protocols

Proper storage and handling are critical to maintaining the purity and stability of this compound. The primary objective is to rigorously exclude moisture and acidic contaminants.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions for this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) | While some sources suggest room temperature storage[1], refrigeration can slow down potential degradation pathways. Avoid freezing. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To displace air and prevent exposure to moisture and oxygen. Argon is denser than air and can provide a stable protective layer. |

| Container | Tightly Sealed, Chemically Resistant | To prevent ingress of atmospheric moisture. |

| Light | Protect from Light (Amber Glass) | To prevent potential photolytic degradation, although hydrolysis is the primary concern.[1] |

Container Selection

The choice of container material is crucial to prevent contamination and degradation.

-

Recommended:

-

Type I Borosilicate Glass: Highly inert and provides an excellent barrier against moisture. Amber glass is preferred to protect against light.[4]

-

High-Density Polyethylene (HDPE) and Polypropylene (PP): These polymers offer good chemical resistance to orthoesters.[5][6] However, it is essential to consider the potential for extractables and leachables, especially for long-term storage or when used in sensitive applications.[7][8][9][10][11]

-

-

To be Avoided:

-

Materials that are not chemically resistant to esters or ethers.

-

Containers with poor sealing capabilities that allow for moisture ingress.

-

Handling Procedures

To maintain the integrity of this compound during handling, the following procedures are recommended:

-

Inert Atmosphere: Always handle the material under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk line).

-

Dry Glassware: Ensure all glassware and equipment are thoroughly dried before use.

-

Cannula Transfer: For transferring the liquid, use a syringe or cannula under a positive pressure of inert gas.

-

Resealing: After use, flush the headspace of the container with an inert gas before tightly resealing.

Caption: Recommended handling workflow for this compound.

Experimental Protocols for Stability and Purity Assessment

A robust analytical program is essential to ensure the quality of this compound. This involves both routine purity checks and more rigorous forced degradation studies to understand its stability profile.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and validate the stability-indicating nature of analytical methods.[12][13][14] The following is a general protocol based on ICH guidelines.[15]

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

-

Acid Hydrolysis:

-

Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile).

-

Add 0.1 M hydrochloric acid.

-

Maintain the solution at room temperature and elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with a suitable base, and analyze.

-

-

Base Hydrolysis:

-

Dissolve a known concentration of this compound in a suitable solvent.

-

Add 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature and elevated temperature (e.g., 60°C) for a defined period.

-

At specified time points, withdraw samples, neutralize with a suitable acid, and analyze. (Note: Orthoesters are generally stable to base, so minimal degradation is expected).

-

-

Oxidative Degradation:

-

Dissolve a known concentration of this compound in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Maintain the solution at room temperature for a defined period.

-

Analyze samples at specified time points.

-

-

Thermal Degradation:

-

Store a sample of neat this compound at an elevated temperature (e.g., 70°C) for a defined period.

-

Analyze the sample at specified time points.

-

-

Photostability:

-

Expose a sample of this compound to a light source according to ICH Q1B guidelines (e.g., a combination of UV and visible light).[13]

-

Analyze the sample after the exposure period.

-

Analysis: Analyze all stressed samples using a validated stability-indicating method, such as the GC-MS method described below.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the purity assessment of this compound and the identification of its degradation products.[16]

Objective: To determine the purity of this compound and identify any impurities or degradation products.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: DB-624 capillary column (30 m x 0.32 mm x 1.0 µm) or equivalent.[17]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 200°C at 15°C/min.

-

Hold at 200°C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 35-350.

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable dry solvent, such as hexane or ethyl acetate.

-

Vortex to ensure homogeneity.

Data Analysis:

-

Purity Assessment: Determine the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

-

Impurity Identification: Compare the mass spectra of any impurity peaks to a spectral library (e.g., NIST) for tentative identification. The primary expected degradation product from hydrolysis is ethyl butyrate.

Conclusion

This compound is a valuable reagent whose utility is directly linked to its purity. Its inherent sensitivity to moisture necessitates a rigorous approach to storage and handling. By understanding the mechanisms of its degradation, particularly acid-catalyzed hydrolysis, and implementing the protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the long-term stability and integrity of this important chemical. The use of inert atmospheres, appropriate container systems, and robust analytical methods for purity assessment are the cornerstones of a comprehensive strategy for managing this compound in a scientific setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. moodle2.units.it [moodle2.units.it]

- 3. osti.gov [osti.gov]

- 4. Packaging - How to store highly sensitive drugs? Functional coatings [a3p.org]

- 5. royalchemical.com [royalchemical.com]

- 6. youtube.com [youtube.com]

- 7. susupport.com [susupport.com]

- 8. Understanding Extractables & Leachables | Azenta Life Science [azenta.com]

- 9. pharmtech.com [pharmtech.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmoutsourcing.com [pharmoutsourcing.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. sgs.com [sgs.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. benchchem.com [benchchem.com]

- 17. CN103901125A - Triethyl orthoacetate GC (Gas Chromatography) analysis method - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of Triethyl Orthobutyrate

Introduction to Triethyl Orthobutyrate

This compound, with the chemical formula C₁₀H₂₂O₃, is an orthoester of butyric acid.[1][2] Orthoesters are a class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom.[3] This functional group imparts unique reactivity and physical properties, making orthoesters valuable intermediates in organic synthesis.[3][4] this compound is a colorless liquid and finds applications as a solvent and as a reagent in the synthesis of more complex molecules.[1] A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, this section presents predicted data based on the analysis of closely related structures, such as trimethyl orthobutyrate and other triethyl orthoesters, along with established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different types of protons in the molecule.

-

Triplet (δ ≈ 0.9 ppm, 3H): This signal arises from the terminal methyl protons (CH₃) of the butyrate chain. It will be split into a triplet by the adjacent methylene (CH₂) group.

-

Sextet (δ ≈ 1.6 ppm, 2H): The methylene protons (CH₂) adjacent to the terminal methyl group of the butyrate chain will appear as a sextet due to coupling with the neighboring methyl and methylene groups.

-

Triplet (δ ≈ 1.8 ppm, 2H): The methylene protons (CH₂) of the butyrate chain attached to the orthoester carbon are expected to resonate as a triplet, being coupled to the adjacent methylene group.

-

Quartet (δ ≈ 3.5 ppm, 6H): The six equivalent methylene protons (OCH₂) of the three ethoxy groups will give rise to a quartet due to coupling with the adjacent methyl protons.

-

Triplet (δ ≈ 1.2 ppm, 9H): The nine equivalent methyl protons (OCH₂CH₃) of the three ethoxy groups will appear as a triplet, coupled to the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃-CH₂- | ~ 0.9 | Triplet | 3H |

| -CH₂-CH₂-C | ~ 1.6 | Sextet | 2H |

| -CH₂-C(OR)₃ | ~ 1.8 | Triplet | 2H |

| OCH₂-CH₃ | ~ 3.5 | Quartet | 6H |

| OCH₂-CH₃ | ~ 1.2 | Triplet | 9H |

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display six signals, corresponding to the six chemically non-equivalent carbon atoms.

-

Quaternary Carbon (δ ≈ 112 ppm): The central orthoester carbon, C(OR)₃, is the most deshielded aliphatic carbon and will appear at a characteristic downfield shift.

-

Methylene Carbon (δ ≈ 58 ppm): The methylene carbons (OCH₂) of the ethoxy groups will resonate in the typical range for carbons attached to oxygen.

-

Alkyl Carbons (δ ≈ 35, 19, 14 ppm): The carbons of the butyrate chain will appear in the upfield region of the spectrum, with the carbon alpha to the orthoester group being the most deshielded. The terminal methyl carbon will be the most shielded.

-

Methyl Carbon (δ ≈ 15 ppm): The methyl carbons (OCH₂CH₃) of the ethoxy groups will appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C (OR)₃ | ~ 112 |

| C H₃-CH₂- | ~ 14 |

| -C H₂-CH₂-C | ~ 19 |

| -C H₂-C(OR)₃ | ~ 35 |

| OC H₂-CH₃ | ~ 58 |

| OCH₂-C H₃ | ~ 15 |

Experimental Protocols

This section outlines the standard procedures for acquiring high-quality NMR, IR, and MS data for a liquid sample like this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a one-pulse ¹H spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Typically, 16 to 32 scans are sufficient to obtain a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (typically several hundred to thousands) will be required due to the low natural abundance of ¹³C.

-

Use a wider spectral width compared to the ¹H spectrum.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy